(2,4-Dichloro-6-hydroxyphenyl)boronic acid
Overview
Description
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2,4-Dichloro-6-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
(2,4-Dichloro-6-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with enzymes that have active sites containing serine or threonine residues, forming covalent bonds with these amino acids. This interaction can lead to the inhibition of enzyme activity, making this compound a potential candidate for the development of enzyme inhibitors. Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing biomolecules, which can be exploited in the design of molecular sensors and diagnostic tools .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression. This inhibition can trigger apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also bind to specific proteins and alter their conformation, thereby affecting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and boric acid. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The localization of this compound within these organelles can affect its activity and function, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-6-hydroxyphenyl)boronic acid typically involves the reaction of 2,4-dichloro-6-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the exothermic nature of the Grignard reaction
Purification steps: Including recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-6-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Such as Pd(PPh3)4 or Pd(OAc)2
Bases: Potassium carbonate or sodium hydroxide
Solvents: Toluene, ethanol, or water
Major Products
Biaryl compounds: Formed through Suzuki–Miyaura coupling
Phenols: Formed through oxidation reactions
Scientific Research Applications
(2,4-Dichloro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylboronic acid
- 2-Fluoro-6-hydroxyphenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine atoms and a hydroxyl group on the phenyl ring allows for versatile functionalization and application in various synthetic pathways.
Properties
IUPAC Name |
(2,4-dichloro-6-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKPDHNOFEQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654876 | |
Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028332-22-0 | |
Record name | (2,4-Dichloro-6-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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